molecular formula C7H4BrF3N2O4S B3034318 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline CAS No. 156425-42-2

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline

Cat. No.: B3034318
CAS No.: 156425-42-2
M. Wt: 349.08
InChI Key: QLJXQFVJXPGVTR-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline (CAS Number: 156425-42-2) is a chemical compound with the molecular formula C 7 H 4 BrF 3 N 2 O 4 S and a molecular weight of 349.08 g/mol . It is characterized by a melting point of 147 °C . As a building block featuring both bromo and nitro substituents on an aniline ring, this compound is a versatile intermediate for various chemical transformations. The presence of the strongly electron-withdrawing trifluoromethylsulphonyl group can significantly influence the electronic properties and stability of the molecule, making it a valuable synthon in advanced organic synthesis . Compounds containing the trifluoromethyl group are of significant interest in medicinal chemistry and agrochemical research due to the potential for enhanced metabolic stability, lipophilicity, and binding selectivity . Researchers can utilize this reagent for further functionalization, such as nucleophilic aromatic substitution of the nitro group or metal-catalyzed cross-coupling reactions utilizing the bromo substituent. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-bromo-6-nitro-4-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O4S/c8-4-1-3(18(16,17)7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJXQFVJXPGVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156425-42-2
Record name 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline typically involves multiple steps:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 6-position.

    Trifluoromethylsulphonylation: The nitro compound is then subjected to trifluoromethylsulphonylation, introducing the trifluoromethylsulphonyl group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The aniline moiety can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline.

    Reduction: 2-Bromo-6-amino-4-[(trifluoromethyl)sulphonyl]aniline.

    Oxidation: Various oxidized derivatives of the aniline moiety.

Scientific Research Applications

The compound 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline is a specialized chemical that has garnered attention in various scientific research applications. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in different fields.

Pharmaceutical Development

The compound's unique structure allows it to serve as a potential lead compound in drug discovery. Its ability to modify biological activity makes it a candidate for developing new pharmaceuticals, particularly in targeting specific diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that nitro-substituted anilines can inhibit tumor growth by interfering with cellular signaling pathways. This suggests that this compound may possess similar capabilities.

Agricultural Chemistry

In agricultural chemistry, this compound can be explored as a pesticide or herbicide. The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their stability and bioavailability.

Case Study: Herbicidal Activity

Research has demonstrated that certain sulfonyl-containing compounds exhibit herbicidal activity against specific plant species. The incorporation of the trifluoromethylsulphonyl moiety could enhance selectivity and potency against target weeds while minimizing harm to crops.

Material Science

The compound can also find applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its unique chemical properties may impart desirable characteristics like thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Studies have explored the use of sulfonamide derivatives in synthesizing high-performance polymers. The incorporation of this compound into polymer matrices could enhance their mechanical properties and thermal stability.

Safety Data Summary

Hazard ClassificationDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H319Causes serious eye irritation
H335May cause respiratory irritation

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The trifluoromethylsulphonyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Br (2), NO₂ (6), -SO₂CF₃ (4) C₇H₄BrF₃N₂O₄S 349.02* High polarity, reactive sulphonyl group
2-Bromo-6-nitro-4-(trifluoromethyl)aniline Br (2), NO₂ (6), -CF₃ (4) C₇H₄BrF₃N₂O₂ 285.02 Moderate polarity, nitro-driven reactivity
2-Bromo-6-chloro-4-(trifluoromethyl)aniline Br (2), Cl (6), -CF₃ (4) C₇H₄BrClF₃N 274.47 Chloro substitution reduces nitro effects
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Br (4), F (2), -CF₃ (5) C₇H₄BrF₄N 256.02 Fluoro enhances stability, altered regiochemistry
2-Bromo-3,5-bis(trifluoromethyl)aniline Br (2), -CF₃ (3,5) C₈H₄BrF₆N 308.02 Steric hindrance from dual -CF₃ groups

*Estimated based on substituent contributions.

Research Findings and Challenges

  • Synthesis Complexity : The trifluoromethylsulphonyl group in the target compound requires multi-step synthesis, including sulfonation and nitration, whereas -CF₃ analogs are simpler to prepare.
  • Solubility Issues: High polarity of the target compound limits its use in non-polar reaction media, necessitating polar aprotic solvents like DMF or DMSO.
  • Toxicity Profile : Sulphonyl-containing compounds may exhibit higher toxicity compared to -CF₃ analogs, requiring stringent handling protocols.

Biological Activity

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline, a compound with the CAS number 156425-42-2, is a member of the aniline family characterized by the presence of a trifluoromethylsulfonyl group. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C7_7H4_4BrF3_3N2_2O4_4S, with a molecular weight of 349.082 g/mol. The presence of multiple functional groups, including bromine, nitro, and trifluoromethylsulfonyl, contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7_7H4_4BrF3_3N2_2O4_4S
Molecular Weight349.082 g/mol
CAS Number156425-42-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine and nitro groups can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylsulfonyl group enhances the compound's stability and reactivity. These interactions can modulate enzyme activity and influence cellular processes.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological effects, including:

  • Antimicrobial Activity : Some studies suggest that compounds containing trifluoromethyl groups can enhance antimicrobial potency due to increased lipophilicity and metabolic stability .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development .
  • Cytotoxic Effects : Preliminary studies have indicated potential cytotoxic effects against certain cancer cell lines, suggesting its utility in anticancer research .

Case Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity of various trifluoromethyl-containing compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, supporting the hypothesis that such compounds can serve as effective antimicrobial agents.

Case Study 2: Enzyme Interaction

In vitro studies demonstrated that the compound could inhibit enzymes involved in the biosynthesis of critical cellular components. This inhibition was quantified using kinetic assays, revealing a dose-dependent response consistent with competitive inhibition mechanisms.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityKey Features
2-Bromo-4-nitrophenolModerate antibacterialSimple brominated phenol
2-Bromo-6-nitro-4-(trifluoromethyl)anilinePotential enzyme inhibitorContains trifluoromethyl group
2-Bromo-3-methyl-4-nitrophenolAntiinflammatoryMethyl substitution

Q & A

Q. Basic

  • IR spectroscopy : Key peaks include N-H stretches (3300–3500 cm1^{-1}), symmetric/asymmetric -NO2_2 vibrations (~1520 and 1350 cm1^{-1}), and S=O stretches (~1150–1250 cm1^{-1}) .
  • NMR :
    • 1^1H NMR: Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent substituents. The -NH2_2 proton signal is typically broad (~5 ppm) .
    • 19^{19}F NMR: The -SO2_2CF3_3 group shows a singlet near -70 ppm .
  • Elemental analysis : Confirms stoichiometry (e.g., C: 25.2%, H: 1.2%, N: 6.1%, Br: 17.5%) .

How can computational methods predict the regioselectivity of further functionalization?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to map electrostatic potential surfaces and Fukui indices. For this compound:

  • Electrophilic attack : The 2- and 6-positions show higher electrophilicity due to conjugation with -NO2_2 and -SO2_2CF3_3.
  • Nucleophilic attack : The amino group’s lone pair is partially delocalized into the ring, reducing reactivity at the ortho position. Validation via Hammett substituent constants (σ+\sigma^+) correlates with experimental bromination outcomes .

What are the stability and handling considerations for this compound?

Q. Basic

  • Storage : Store at -20°C in amber vials under inert gas (N2_2 or Ar) to prevent decomposition. Shelf life: 2 years at 4°C, 6 months at -80°C in solution .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (CH2_2Cl2_2, chloroform). Insoluble in water or hexane .
  • Decomposition risks : Exposure to light or moisture may hydrolyze the -SO2_2CF3_3 group, releasing HF. Use PTFE-coated equipment and neutral pH buffers .

How does the trifluoromethylsulphonyl group impact biological activity in derived compounds?

Advanced
In sulfonylurea derivatives, the -SO2_2CF3_3 group enhances metabolic stability and receptor binding affinity due to:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Electron-withdrawing effects : Stabilizes hydrogen bonds with target proteins (e.g., kinases, GPCRs). For example, derivatives inhibit human carbonic anhydrase IX with IC50_{50} values <10 nM .
  • In-silico validation : Molecular docking (AutoDock Vina) shows strong interactions with hydrophobic pockets via CF3_3 groups .

How can contradictory data on reaction yields be resolved during scale-up synthesis?

Q. Advanced

  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (50–60°C) promote polysubstitution. Monitor via TLC or HPLC .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in Suzuki-Miyaura reactions, reducing byproducts .
  • DoE (Design of Experiments) : Systematic variation of solvent (e.g., EtOAc vs. THF), stoichiometry, and reaction time identifies optimal conditions .

What are the applications of this compound in materials science?

Q. Advanced

  • Polymer precursors : Serves as a monomer for fluorinated polyanilines, enhancing thermal stability (Tg_g >200°C) and conductivity (102^{-2} S/cm) .
  • Liquid crystals : The -SO2_2CF3_3 group induces smectic phases in mesogens, with transition temperatures tunable via side-chain fluorination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline
Reactant of Route 2
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline

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